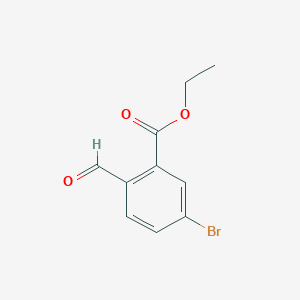

Ethyl 5-bromo-2-formylbenzoate

Description

Structural Context and Significance within Benzoate (B1203000) Ester and Aromatic Aldehyde Chemistry

The chemical behavior of Ethyl 5-bromo-2-formylbenzoate is dictated by the interplay of its functional groups. The structure contains an aldehyde and an ester group positioned ortho to each other, with a bromine atom situated para to the aldehyde.

Aromatic Aldehyde: The formyl group is a highly reactive site, susceptible to nucleophilic attack. It readily participates in a variety of classical aldehyde reactions, including Wittig olefination, Grignard reactions, reductions to an alcohol, and reductive aminations. ambeed.com Its position ortho to the ester allows for intramolecular reactions and the formation of heterocyclic systems.

Benzoate Ester: The ethyl ester group is generally less reactive than the aldehyde. It can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides. Its primary role is often as a precursor to other functionalities or to modulate the electronic properties of the aromatic ring.

Bromo Substituent: The bromine atom is a key feature for synthetic diversification. It serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of carbon-based or heteroatomic substituents at this position. ambeed.com Alternatively, the bromine can facilitate metal-halogen exchange to generate organometallic species, which can then react with various electrophiles. researchgate.net

The combination of these groups in a single molecule provides chemists with multiple handles for sequential and site-selective modifications, forming the basis of its significance as a synthetic intermediate.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1437436-19-5 | bldpharm.com |

| Molecular Formula | C10H9BrO3 | bldpharm.com |

| Molecular Weight | 257.08 g/mol | Calculated |

| SMILES Code | O=C(OCC)C1=CC(Br)=CC=C1C=O | bldpharm.com |

Role as a Key Intermediate in the Construction of Complex Organic Molecules

The strategic placement of reactive sites makes this compound a valuable precursor for multi-step syntheses. A significant application is in the preparation of substrates for asymmetric catalysis to build chiral heterocyclic scaffolds, which are prevalent in biologically active molecules. acs.org

One notable example is its use in the synthesis of chiral 3-substituted isoindolinones. acs.org These structures are important in medicinal chemistry, and their asymmetric synthesis is a key research area. In this context, 2-formylbenzoate (B1231588) esters are used as the starting material to prepare specifically designed α-amido sulfones. These sulfones then undergo a cascade reaction, such as an organocatalyzed asymmetric nitro-Mannich reaction (aza-Henry reaction) followed by in situ cyclization, to yield highly enantiomerically enriched isoindolinones. acs.org The initial aldehyde functionality of the benzoate is transformed into the key reactive site of the α-amido sulfone, demonstrating its role as a foundational building block for more complex, chiral molecules.

Overview of Current Research Trends for Bromo-Substituted Aryl Esters with Ortho-Aldehyde Functionality

Research involving bromo-substituted aryl esters with ortho-aldehyde functionality is heavily focused on their application in modern catalytic methods to achieve rapid increases in molecular complexity. The bifunctional nature of these compounds is ideal for sequential or one-pot multi-component reactions.

A major trend is their extensive use in palladium-catalyzed cross-coupling reactions. researchgate.net The carbon-bromine bond provides a reliable reaction site for introducing new carbon-carbon or carbon-heteroatom bonds, while the aldehyde group can be used in a subsequent step to build new ring systems. This dual reactivity allows for the programmed, site-selective construction of polysubstituted aromatic compounds.

Furthermore, there is growing interest in multicomponent reactions where the aldehyde participates in the initial bond-forming event. For instance, compounds with bromo-substituents have been shown to induce high potency in certain biologically active molecules synthesized through such reactions. mdpi.com The aldehyde can react with an amine and a third component, while the bromo-substituent remains available for a final-stage diversification via cross-coupling, enabling the rapid generation of compound libraries for drug discovery. The development of novel cascade reactions that leverage the unique ortho-positioning of the aldehyde and ester groups to form complex heterocyclic systems is also an active area of investigation. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

ethyl 5-bromo-2-formylbenzoate |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-6H,2H2,1H3 |

InChI Key |

VZKJPONTRMSBMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Bromo 2 Formylbenzoate

Established Synthetic Pathways and Precursors

Established synthetic routes to Ethyl 5-bromo-2-formylbenzoate typically fall into four main categories: direct esterification, regioselective formylation, controlled bromination of a precursor ester, or synthesis from the corresponding carboxylic acid.

This approach is not a primary route to the final compound itself but is a fundamental step in pathways starting from a carboxylic acid precursor. The most common method for converting a carboxylic acid to its corresponding ethyl ester is the Fischer-Speier esterification. cerritos.educhemistrysteps.comorganic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org To drive the reaction toward the formation of the ester, Le Chatelier's principle is applied, typically by using the alcohol (ethanol) as the solvent to ensure it is in large excess or by removing the water formed during the reaction. organic-chemistry.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. chemistrysteps.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.comlibretexts.org

| Reaction | Reactants | Catalyst | Key Conditions | Product |

| Fischer Esterification | Carboxylic Acid, Ethanol | H₂SO₄, TsOH, HCl | Excess ethanol, Reflux, Removal of water | Ethyl Ester |

Formylation involves the introduction of a formyl group (-CHO) onto an aromatic ring. wikipedia.org For a substrate like an ethyl 5-bromo-2-substituted benzoate (B1203000), achieving formylation at the C2 position requires specific strategies. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.commychemblog.comambeed.com The reaction utilizes a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). mychemblog.comchemistrysteps.com

The active electrophile, a chloromethyliminium salt (the Vilsmeier reagent), then attacks the aromatic ring in an electrophilic aromatic substitution reaction. ijpcbs.comchemistrysteps.com The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the aldehyde. mychemblog.comchemistrysteps.com The success of this reaction on an ethyl benzoate derivative would depend on the electronic nature of the other substituents on the ring, as the Vilsmeier-Haack reaction works most efficiently on electronically rich systems. mychemblog.comchemistrysteps.com

Other formylation methods include the Gattermann-Koch and Gattermann reactions, which use carbon monoxide/HCl and cyanides, respectively, under strong acid catalysis, similar to Friedel-Crafts reactions. wikipedia.orgpurechemistry.org Ortho-formylation of phenols using reagents like MgCl₂, triethylamine, and paraformaldehyde has also been demonstrated to be effective and tolerate ester groups. orgsyn.org

| Formylation Reaction | Typical Substrate | Reagents | Key Features |

| Vilsmeier-Haack | Electron-rich arenes | DMF, POCl₃ | Mild conditions, forms iminium intermediate |

| Gattermann-Koch | Benzene (B151609), Alkylbenzenes | CO, HCl, AlCl₃/CuCl | High pressure, strong acid |

| Gattermann | Aromatic compounds | HCN, HCl, Lewis Acid | Uses cyanide source |

| Ortho-Formylation | Phenols | MgCl₂, Et₃N, Paraformaldehyde | High regioselectivity for ortho position |

This synthetic route begins with Ethyl 2-formylbenzoate (B1231588) and introduces the bromine atom at the C5 position through electrophilic aromatic substitution. libretexts.org The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzene ring: the formyl group (-CHO) and the ethyl ester group (-COOEt).

Both the formyl and the ester groups are deactivating and meta-directing due to their electron-withdrawing nature. stackexchange.com Therefore, when starting with Ethyl 2-formylbenzoate, the incoming electrophile (Br⁺) would be directed to the positions meta to both groups. This corresponds to the C4 and C6 positions relative to the ester and the C3 and C5 positions relative to the formyl group. The desired C5 position is meta to the formyl group and para to the ester group. The directing influence of the activator, if one were present, would typically dominate. stackexchange.com However, with two deactivating groups, the reaction conditions must be carefully controlled to achieve the desired isomer.

Common brominating agents for such reactions include molecular bromine (Br₂) in the presence of a Lewis acid catalyst or N-bromosuccinimide (NBS), often used for its milder reaction conditions. nih.govorganic-chemistry.org A process for the bromination of substituted benzaldehydes has been developed that utilizes less than a stoichiometric amount of bromine, with the reaction completed by a couple comprising the in-situ generated HBr and a bromide ion oxidizer to avoid HBr by-product. google.com

| Reagent | Substrate | Conditions | Advantage |

| Br₂/FeBr₃ | Aromatic Ring | Anhydrous | Standard electrophilic bromination |

| N-Bromosuccinimide (NBS) | Aromatic Ring | Acetonitrile, 0°C to RT | Milder conditions, easier handling nih.gov |

| HBr/Oxidizer | Substituted Benzaldehyde | Aqueous acid | Utilizes HBr by-product google.com |

A logical and common pathway involves the synthesis of the target molecule from its corresponding carboxylic acid, 5-bromo-2-formylbenzoic acid. This is a two-step process: first, the synthesis of the acid precursor, and second, its esterification.

The precursor, 5-bromo-2-alkylbenzoic acid, can be produced by the bromination of a 2-alkylbenzoic acid in the presence of sulfuric acid. google.com Another approach involves regioselective halogen-metal exchange reactions on 3-substituted 1,2-dibromo arenes to produce 2-substituted 5-bromobenzoic acids. organic-chemistry.org

Once the 5-bromo-2-formylbenzoic acid is obtained, it is converted to this compound via Fischer esterification, as described in section 2.1.1. libretexts.org This involves reacting the acid with excess ethanol under acidic catalysis. cerritos.edumasterorganicchemistry.com Challenges in the esterification of 2-formylbenzoic acid have been noted; for instance, using strong agents like thionyl chloride can lead to side reactions involving the formyl group. researchgate.net Therefore, the milder conditions of Fischer esterification are generally preferred.

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry offers advanced methodologies that can potentially be applied to the synthesis of this compound, offering improvements in efficiency, selectivity, and functional group tolerance.

Catalytic reactions, particularly those mediated by transition metals like palladium, have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net These methods could be applied to the synthesis of this compound in two main ways:

Late-Stage Bromination: A suitably functionalized precursor, such as an aryl boronate ester or an organotin compound, could undergo a palladium-catalyzed cross-coupling reaction with a bromine source to install the bromo group with high selectivity.

Functionalization of the C-Br Bond: The C-Br bond in this compound itself is a versatile handle for further molecular elaboration. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination could be used to form new C-C, C-N, or C-O bonds at the C5 position, using the bromo-substituted compound as a key building block. For example, palladium-catalyzed carbonylation reactions of aryl bromides are used to form a variety of complex molecules. nih.gov Similarly, 2-bromoanilines can undergo palladium-catalyzed carbonylation with 2-formylbenzoic acid to produce isoindolinones. nih.gov

Emerging fields like photoenzyme catalysis are also providing new avenues for C-X bond formation. For instance, visible light has been shown to activate "ene"-reductase to catalyze cross-coupling reactions, expanding the toolkit for these transformations. acs.org These advanced methods offer potential for more efficient and selective syntheses compared to traditional approaches.

Tandem or Multi-Component Reaction Sequences for Enhanced Efficiency

While specific literature detailing a dedicated tandem or multi-component reaction sequence for the direct synthesis of this compound is not extensively documented, the principles of these methodologies are highly applicable. A hypothetical MCR could involve the simultaneous introduction of the bromo-, formyl-, and ethyl ester functionalities onto a benzene ring precursor, although achieving the required regioselectivity for a 1,2,4,5-tetrasubstituted pattern presents a significant chemical challenge. More commonly, tandem processes are employed where, for instance, an ortho-lithiation could be followed by a formylation and subsequent in-situ esterification. Such streamlined processes are instrumental in modern organic synthesis for building molecular complexity efficiently. umontreal.ca

Optimization of Reaction Conditions for High Yield and Purity

The optimization of reaction parameters is a critical process to maximize the yield and purity of a target compound while minimizing byproducts and costs. This involves systematically varying conditions such as temperature, solvent, catalyst, and reagent stoichiometry.

A plausible synthetic route to this compound involves the regioselective bromination of a precursor like 2-methylbenzoic acid, followed by oxidation of the methyl group to an aldehyde and subsequent esterification. The initial bromination step is crucial for determining the final substitution pattern, and its optimization is key to achieving a high yield of the desired intermediate, 5-bromo-2-methylbenzoic acid.

Research into the synthesis of this key precursor highlights the impact of different brominating agents and reaction conditions on the product yield and the ratio of desired 5-bromo isomer to the undesired 3-bromo isomer. chemicalbook.com For example, using bromine in concentrated sulfuric acid provides a high conversion rate, though the selectivity can be moderate. Alternative brominating agents are often explored to improve this selectivity. chemicalbook.com

| Starting Material | Brominating Agent | Solvent/Catalyst | Conditions | Yield | Isomer Ratio (5-bromo:3-bromo) | Reference |

|---|---|---|---|---|---|---|

| 2-Methylbenzoic acid | Bromine (1.5 equiv.) | Conc. H₂SO₄ | 25°C, 20 hours | 97% (crude) | 62:38 | chemicalbook.com |

| 2-Methylbenzoic acid | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | Conc. H₂SO₄ | Room Temp, 5 hours | 88% | Not specified | chemicalbook.com |

Following the optimized synthesis of the 5-bromo-2-methylbenzoic acid precursor, subsequent steps of oxidation and esterification would also require careful optimization to ensure the high-yield conversion to the final this compound product.

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalability, safety, and consistency. rsc.orgillinois.edu In a flow reactor, reagents are pumped through a network of tubes and modules where mixing and reaction occur, allowing for precise control over parameters like temperature, pressure, and residence time. figshare.comcam.ac.uk

For the synthesis of this compound, a multi-step continuous flow process could be envisioned. umontreal.carsc.org Key benefits would include:

Enhanced Safety: Reactions like bromination often use hazardous reagents and can be highly exothermic. Flow chemistry minimizes the reaction volume at any given moment, significantly improving thermal control and reducing the risks associated with thermal runaways. cam.ac.uk

Improved Control and Reproducibility: The precise control over reaction parameters ensures consistent product quality and yield, which can be challenging to achieve in large batch reactors where temperature and concentration gradients may occur. figshare.com

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than re-optimizing conditions for larger and larger batch vessels. researchgate.net

Integration of Steps: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, uninterrupted sequence. umontreal.ca For instance, the bromination of a precursor could occur in a first reactor module, followed by immediate introduction into a second module for oxidation, and a third for esterification, potentially with in-line purification to remove intermediates or byproducts.

While a specific, end-to-end continuous flow synthesis for this compound is not detailed in current literature, the technology provides a robust framework for its potential large-scale, efficient, and safe production.

Chemical Reactivity and Derivatization of Ethyl 5 Bromo 2 Formylbenzoate

Reactivity at the Formyl Group (–CHO)

The formyl group, being an aldehyde, is a highly reactive site for nucleophilic addition and condensation reactions. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and its alpha-protons are not acidic, which prevents enolate formation and self-condensation.

The carbonyl carbon of the formyl group in ethyl 5-bromo-2-formylbenzoate is electrophilic and readily undergoes nucleophilic addition with organometallic reagents such as Grignard and organolithium reagents. These reactions are fundamental for forming new carbon-carbon bonds.

When treated with a Grignard reagent (R-MgX), the aldehyde is converted into a secondary alcohol. The reaction proceeds through the nucleophilic attack of the carbanion-like 'R' group from the Grignard reagent on the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. It is crucial to control the reaction conditions, as Grignard reagents can also react with the ester group, although the aldehyde is generally more reactive.

Table 1: Examples of Nucleophilic Addition Products from this compound

| Reagent | Product |

| Phenylmagnesium bromide (PhMgBr) | Ethyl 5-bromo-2-(hydroxyphenylmethyl)benzoate |

| Methylmagnesium chloride (MeMgCl) | Ethyl 5-bromo-2-(1-hydroxyethyl)benzoate |

| n-Butyllithium (n-BuLi) | Ethyl 5-bromo-2-(1-hydroxypentyl)benzoate |

This table presents expected products based on established chemical principles.

The chemoselectivity of these additions is a key consideration. Aldehydes are inherently more reactive towards nucleophiles than esters. This difference in reactivity allows for the selective transformation of the formyl group while leaving the ester intact, particularly when the reaction is carried out at low temperatures and with a stoichiometric amount of the organometallic reagent.

The formyl group of this compound readily participates in condensation reactions with a variety of nucleophiles, leading to the formation of imines, hydrazones, and α,β-unsaturated compounds.

Condensation with Amines (Schiff Base Formation): Primary amines react with the aldehyde to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Condensation with Hydrazines: Hydrazine and its derivatives react with the aldehyde to form hydrazones. Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are often used to produce stable, crystalline derivatives that can be easily characterized.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or diethyl malonate. nih.govresearchgate.netbhu.ac.in This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. nih.govresearchgate.netbhu.ac.in

Table 2: Products of Condensation Reactions of this compound

| Reactant | Catalyst | Product Type |

| Aniline | Acetic acid | Imine (Schiff Base) |

| Hydrazine hydrate | - | Hydrazone |

| Malononitrile | Piperidine/Ammonium acetate | α,β-Unsaturated dinitrile |

| Ethyl cyanoacetate | Piperidine/Ammonium acetate | α,β-Unsaturated cyanoester |

This table illustrates the types of products formed from condensation reactions based on known organic transformations.

The aldehyde group in this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the ester group.

Selective Oxidation: The formyl group can be oxidized to a carboxylic acid using mild oxidizing agents. Reagents such as buffered potassium permanganate (KMnO₄) or specific catalytic systems can achieve this transformation. A selenium-catalyzed oxidation using hydrogen peroxide has been reported as an eco-friendly method for converting aldehydes to carboxylic acids. mdpi.com This would yield 4-bromo-2-ethoxycarbonylbenzoic acid.

Selective Reduction: The selective reduction of the aldehyde in the presence of the ester can be achieved using chemoselective reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, as it is generally not strong enough to reduce esters under standard conditions. iwu.edusci-hub.seumass.edu This reaction would produce ethyl 5-bromo-2-(hydroxymethyl)benzoate. The use of NaBH₄ for the selective reduction of an aldehyde in the presence of an ester has been demonstrated for the analogous compound, methyl 4-formylbenzoate. iwu.edu

Transformations Involving the Ester Moiety (–COOEt)

The ethyl ester group of this compound can undergo transformations such as hydrolysis and transesterification, which are valuable for further functionalization of the molecule.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-formylbenzoic acid, under either acidic or basic conditions. nih.gov This transformation is useful for introducing new functional groups or for modifying the solubility of the compound.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is driven to completion by using a large excess of water. youtube.comyoutube.comyoutube.combue.edu.eg

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. youtube.com

The resulting 5-bromo-2-formylbenzoic acid can then be used in further synthetic steps, such as conversion to an acid chloride or use in amide coupling reactions.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. organic-chemistry.orgnih.gov To drive the reaction to completion, a large excess of the new alcohol is typically used. organic-chemistry.org

For example, reacting this compound with methanol in the presence of an acid catalyst would produce mthis compound. This process allows for the modification of the ester group to alter the physical properties of the molecule or to introduce a more suitable protecting group for subsequent reactions.

Aminolysis Reactions Leading to Amide Derivatives

The ethyl ester group of this compound is susceptible to nucleophilic attack by amines in a process known as aminolysis, which yields the corresponding amide derivatives. This reaction is a common method for the synthesis of amides from esters. nih.gov The reaction typically involves heating the ester with a primary or secondary amine. The aldehyde group may need to be protected beforehand to prevent unwanted side reactions with the amine, such as the formation of an imine.

The general mechanism involves the nucleophilic addition of the amine to the ester carbonyl carbon, followed by the elimination of ethanol (B145695). The reactivity of the amine and the reaction conditions can be tuned to achieve the desired product. For instance, using alkali metal amidoboranes can facilitate the conversion of various aromatic and aliphatic esters into high-yield amides under mild conditions. nih.gov This method has been shown to be effective for a variety of substituted methyl benzoates, suggesting its applicability to this compound. nih.gov The synthesis of various 5-bromosalicylamide derivatives from the corresponding esters demonstrates the feasibility of this transformation on similarly substituted rings. researchgate.net

| Reactant | Conditions | Product Type | Key Features |

|---|---|---|---|

| Primary or Secondary Amine (RNH₂ or R₂NH) | Heating, potentially with a catalyst. Aldehyde protection may be required. | N-substituted 5-bromo-2-formylbenzamide | Direct conversion of the ester to an amide functional group. |

| Alkali Metal Amidoboranes (e.g., NaNH₂BH₃) | Mild conditions, often at room temperature in a solvent like THF. nih.gov | Primary 5-bromo-2-formylbenzamide | High yields and tolerance for various functional groups. nih.gov |

Reactivity of the Aryl Bromine Substituent (–Br)

The bromine atom attached to the aromatic ring is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl bromide of this compound is an excellent substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acids. nih.gov The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex such as Pd(dppf)Cl₂, would yield a biphenyl derivative. researchgate.net

Heck-Mizoroki Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org Reacting this compound with an alkene like styrene or an acrylate would lead to the formation of a stilbene or cinnamate derivative, respectively. researchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne such as phenylacetylene would produce an arylalkyne derivative. researchgate.net This reaction is valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. libretexts.org

Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel catalyst. wikipedia.org It is a versatile method for forming C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The aryl bromide of this compound can be coupled with various alkyl-, vinyl-, or aryl-zinc reagents to introduce a wide range of substituents. researchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene (e.g., Stilbene) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Arylalkyne |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst | Aryl-substituted compound |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the bromine atom is the leaving group. The ring is substituted with two electron-withdrawing groups: the formyl group (–CHO) and the ethyl carboxylate group (–COOEt). The formyl group is located ortho to the bromine, and the ester group is para. Both of these groups strongly deactivate the ring towards electrophilic attack but activate it towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgyoutube.com The presence of these activating groups, particularly the ortho-formyl group, makes the bromine atom susceptible to displacement by strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions. youtube.com

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for aryl bromides, which can be readily converted into highly reactive organolithium or Grignard reagents. wikipedia.org

The reaction of this compound with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C to -100 °C) can induce a bromine-lithium exchange. tcnj.edu This generates a potent aryllithium nucleophile. Similarly, treatment with magnesium metal or a Grignard reagent like isopropylmagnesium chloride can facilitate a bromine-magnesium exchange to form the corresponding Grignard reagent. nih.govorganic-chemistry.org

These newly formed organometallic intermediates are highly valuable as they can react with a wide array of electrophiles. For example, the aryllithium or arylmagnesium species derived from this compound can be quenched with electrophiles such as water, carbon dioxide, aldehydes, or alkyl halides to introduce a hydrogen, a carboxylic acid, a new alcohol, or an alkyl group, respectively, at the original position of the bromine atom. This two-step sequence provides a powerful method for introducing new functionalities onto the aromatic ring. nih.govtcnj.edu

Aromatic Ring Functionalization and Regioselectivity

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is strongly influenced by the directing effects of the existing substituents. wikipedia.org The ring has three substituents: a bromo group (–Br), a formyl group (–CHO), and an ethyl carboxylate group (–COOEt).

Formyl and Ethyl Carboxylate Groups (–CHO, –COOEt) : Both the aldehyde and the ester groups are powerful electron-withdrawing groups (EWGs) due to resonance and inductive effects. youtube.com They strongly deactivate the aromatic ring towards EAS, making reactions slower and requiring harsher conditions compared to benzene (B151609). wikipedia.org Both are classified as meta-directors, meaning they direct incoming electrophiles to the position meta to themselves. wikipedia.orgpressbooks.pub

Bromo Group (–Br) : Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (–I effect). However, they are ortho, para-directors because their lone pairs of electrons can stabilize the positively charged intermediate (the sigma complex) through resonance (+M effect) when the attack occurs at the ortho or para positions. pressbooks.pubyoutube.com

In this compound, the positions on the ring are C1-COOEt, C2-CHO, C3-H, C4-H, C5-Br, C6-H.

The formyl group (at C2) directs meta to C4 and C6.

The ester group (at C1) directs meta to C3 and C5 (which is already substituted).

The bromo group (at C5) directs ortho to C4 and C6, and para to C2 (already substituted).

The directing effects of the substituents converge, creating a highly predictable regioselectivity. The formyl group and the bromo group both strongly direct incoming electrophiles to the C4 and C6 positions. The ester group directs to C3. However, the combined deactivating nature of all three substituents makes further EAS reactions challenging. If a reaction were to occur, the incoming electrophile would most likely substitute at the C4 or C6 position, as these positions are activated by the ortho/para-directing bromo group and are meta to the deactivating formyl group. The steric hindrance around C6 (between the bromo and ester groups) might favor substitution at the C4 position.

| Compound Name |

|---|

| Acrylonitrile |

| n-Butyl acrylate |

| n-Butyllithium |

| tert-Butyllithium |

| Ethanol |

| This compound |

| Ethyl acrylate |

| Isopropylmagnesium chloride |

| Magnesium |

| Palladium |

| Pd(dppf)Cl₂ |

| Phenylacetylene |

| Styrene |

| THF (Tetrahydrofuran) |

Influence of Substituents on Aromatic Reactivity and Selectivity

The formyl and ethyl carboxylate groups are classified as electron-withdrawing groups (EWGs). wikipedia.org They pull electron density away from the benzene ring, a phenomenon that deactivates the ring towards electrophilic attack. studymind.co.uklumenlearning.com This deactivation occurs through two mechanisms: a negative inductive effect (-I) due to the high electronegativity of the oxygen atoms, and a negative resonance effect (-M) where the pi-electrons of the ring are delocalized onto the substituent. youtube.com Consequently, these groups make the aromatic ring less nucleophilic and significantly slow down the rate of electrophilic substitution compared to unsubstituted benzene. lumenlearning.com As deactivating groups, both the formyl and ethyl carboxylate substituents direct incoming electrophiles to the meta position. wikipedia.orgorganicmystery.com

In this compound, the combined presence of these three substituents renders the aromatic ring highly deactivated. The directing effects of the groups are competitive but also cooperative to an extent. msu.edu

The ethyl carboxylate group (at C1) directs incoming electrophiles to its meta positions, C3 and C5. Since C5 is already substituted, it primarily directs towards C3.

The formyl group (at C2) directs to its meta positions, C4 and C6.

The bromo group (at C5) directs to its ortho positions (C4 and C6) and its para position (C2, which is occupied).

The directing influences of the formyl and bromo groups reinforce each other, both favoring substitution at the C4 and C6 positions. msu.edu The ethyl carboxylate group's influence towards C3 is opposed by the other two. Given that two of the three substituents direct towards C4 and C6, these positions are the most probable sites for electrophilic attack. The strong deactivation of the entire ring means that any such substitution reaction would likely require harsh reaction conditions.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Ethyl Carboxylate (-COOEt) | C1 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | meta |

| Formyl (-CHO) | C2 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | meta |

| Bromo (-Br) | C5 | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |

Spectroscopic Elucidation and Structural Characterization of Ethyl 5 Bromo 2 Formylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

¹H NMR spectroscopy is fundamental for identifying the chemical environment of protons within a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal information about adjacent, non-equivalent protons.

In the ¹H NMR spectrum of ethyl 5-bromo-2-formylbenzoate, distinct signals are observed for the aromatic protons, the aldehyde proton, and the protons of the ethyl ester group. The aldehyde proton typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the bromo and formyl-ester substituents. The ethyl group protons present as a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, respectively.

Table 1: Representative ¹H NMR Data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 | s (singlet) | N/A |

| Aromatic (Ar-H) | 7.5 - 8.2 | m (multiplet) | - |

| Methylene (-OCH2CH3) | ~4.4 | q (quartet) | ~7.1 |

| Methyl (-OCH2CH3) | ~1.4 | t (triplet) | ~7.1 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In this compound, distinct signals are expected for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, and the carbons of the ethyl group. The carbonyl carbon of the aldehyde is typically found further downfield than the ester carbonyl carbon. The aromatic carbons show a range of chemical shifts influenced by the bromine and formyl-ester substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 192 |

| Ester Carbonyl (C=O) | 164 - 166 |

| Aromatic Carbons (C-Br) | 120 - 125 |

| Aromatic Carbons (C-H & C-C) | 128 - 140 |

| Methylene Carbon (-OCH2CH3) | 60 - 62 |

| Methyl Carbon (-OCH2CH3) | 13 - 15 |

Note: These are approximate ranges and can be influenced by the solvent and specific molecular structure.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. slideshare.net For instance, in a derivative of this compound, COSY would show a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. emerypharma.com For example, the signal for the methylene protons of the ethyl group would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For instance, the aldehyde proton would show a correlation to the aromatic carbon it is attached to, as well as the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is particularly important for determining the stereochemistry of molecules.

These advanced techniques provide a comprehensive picture of the molecular structure, confirming the assignments made from 1D NMR and revealing complex structural details. e-bookshelf.de

Solvent Effects on NMR Chemical Shifts

The choice of solvent can influence the chemical shifts observed in NMR spectra. carlroth.com This is due to interactions between the solvent and the analyte, such as hydrogen bonding and magnetic anisotropy effects. For example, aromatic solvents like benzene-d6 (B120219) can cause significant shifts in the signals of nearby protons compared to less interacting solvents like chloroform-d6 (CDCl3). carlroth.com Understanding these solvent effects is crucial for accurate interpretation of NMR data and for comparing spectra recorded in different solvents.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Aldehyde C=O | Stretch | ~1700 |

| Ester C=O | Stretch | ~1720 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| C-O (Ester) | Stretch | ~1250 |

| C-Br | Stretch | ~680-515 |

Note: The exact positions of the absorption bands can vary slightly.

The presence of two distinct carbonyl stretching frequencies for the aldehyde and ester groups is a key feature in the FTIR spectrum. The C-H stretching vibrations of the aldehyde group are also characteristic. These data, in conjunction with NMR data, provide conclusive evidence for the structure of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The process involves vaporizing a sample and then ionizing it, most commonly by bombarding it with a beam of high-energy electrons. This process can cause the molecule to lose an electron, forming a molecular ion (M+), which is a radical cation. The impact can also lead to the fragmentation of the molecule into smaller, charged pieces. These ions are then separated based on their mass-to-charge ratio and detected. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio, which serves as a molecular fingerprint. savemyexams.comneu.edu.tr

High-Resolution Mass Spectrometry (HRMS) is a highly precise method that can measure the mass-to-charge ratio of an ion to a very high degree of accuracy. This precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS is crucial for confirming its elemental composition of C9H7BrO3. The presence of bromine, with its two major isotopes, 79Br and 81Br, in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks of similar height at M and M+2. savemyexams.com

In a study involving the synthesis of mthis compound, a closely related derivative, low-resolution mass spectrometry (LRMS) calculated the mass for [M+H]+ as 244.09 and found it to be 244.12, confirming the presence of the bromine atom. rsc.org High-resolution mass spectrometry provides even greater confidence by distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound and Related Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ | Reference |

| Mthis compound | C9H7BrO3 | 244.09 | 244.12 | rsc.org |

| (S)-methyl 5-bromo-2-(2-(tert-butyl)-6-methylphenoxy)-3-formylbenzoate | C19H19BrO3 | 375.0590 | 375.0593 | doi.org |

This table presents representative HRMS data for derivatives of the target compound, illustrating the accuracy of the technique in elemental composition verification.

Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion, being a radical cation, can undergo various fragmentation processes, leading to the formation of smaller, stable cations. The pattern of these fragment ions in the mass spectrum is characteristic of the compound's structure.

For esters like this compound, common fragmentation pathways include cleavage of the bond next to the carbonyl group, resulting in the loss of the alkoxy group (-OR). libretexts.org The presence of the bromine atom significantly influences the fragmentation, as fragments containing bromine will also exhibit the characteristic M and M+2 isotopic pattern. docbrown.info

The fragmentation of bromoethane, for instance, shows a prominent peak for the ethyl cation (C2H5+) resulting from the cleavage of the C-Br bond. docbrown.info Similarly, for this compound, one would expect to observe fragments corresponding to the loss of the ethoxy group (-OCH2CH3) and potentially the bromine atom. The analysis of these fragmentation patterns, in conjunction with the molecular ion data, provides a comprehensive structural confirmation of the molecule.

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Functional Group | Common Fragment Losses | Reference |

| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH2)nCH3) | libretexts.org |

| Aldehydes | Loss of H (M-1) or CHO (M-29) | libretexts.org |

| Esters | Loss of alkoxy group (-OR) | libretexts.org |

| Halides (Br) | Characteristic M and M+2 isotopic peaks for fragments containing bromine | savemyexams.com |

This table outlines general fragmentation patterns for different functional groups, providing a basis for interpreting the mass spectrum of this compound.

Computational and Theoretical Investigations of Ethyl 5 Bromo 2 Formylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular properties from first principles. For Ethyl 5-bromo-2-formylbenzoate, these calculations can reveal details about its geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic compounds. The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. This optimized geometry corresponds to the most stable structure of the molecule in the gas phase. nih.govnih.gov

For molecules similar to this compound, DFT calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,p). nih.govnih.gov These calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results from these theoretical calculations can then be compared with experimental data, for instance from X-ray crystallography of related compounds, to validate the computational model. nih.gov Small discrepancies between theoretical (gas phase) and experimental (solid phase) data are expected due to intermolecular interactions in the crystal lattice. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for predicting sites of reactivity.

Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O (aldehyde) | 1.21 | C-C-H (aldehyde) | 120.5 |

| C-Br | 1.90 | C-C-Br | 119.8 |

| C=O (ester) | 1.22 | O-C-C (ester) | 125.0 |

| C-O (ester) | 1.35 | C-O-C (ester) | 115.5 |

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, rotation around single bonds, particularly the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the ethyl group, can lead to various conformers.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This process helps locate energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. The relative energies of these conformers are calculated to determine the most stable, and therefore most abundant, conformation at a given temperature. The stability is influenced by factors like steric hindrance and intramolecular interactions, such as hydrogen bonds.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, specific peaks in the experimental spectrum can be assigned to particular molecular motions, such as the stretching of C=O, C-Br, or C-H bonds. Often, calculated frequencies are scaled by a factor to better match experimental values due to approximations in the theoretical model and the absence of anharmonicity. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra. This comparison is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.

Illustrative Table of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch (aldehyde) | 1715 | ~1700 |

| C=O stretch (ester) | 1740 | ~1725 |

| C-Br stretch | 680 | ~670 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability. nih.gov For a related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations determined a HOMO-LUMO energy gap of 4.0931 eV. nih.gov

Table of FMO Parameters for an Analogous Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO (Ethyl 5-amino-2-bromoisonicotinate) | -6.2700 nih.gov |

| LUMO (Ethyl 5-amino-2-bromoisonicotinate) | -2.1769 nih.gov |

| Energy Gap (ΔE) | 4.0931 nih.gov |

Mechanistic Studies Through Computational Modeling

Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms.

Computational modeling allows for the exploration of potential reaction pathways for a molecule like this compound. By mapping the potential energy surface, chemists can identify the most favorable route from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

The structure and energy of the transition state are crucial for determining the reaction's activation energy, which governs the reaction rate. DFT calculations are commonly used to optimize the geometry of transition states and confirm their identity by frequency analysis (a true transition state has exactly one imaginary frequency). By comparing the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed, offering a detailed, step-by-step view of the chemical transformation.

Investigation of Energetic Profiles and Kinetic Parameters for Key Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics. For a molecule like this compound, which features both an aldehyde and an ester functional group, several reactions are of synthetic and mechanistic interest. These include nucleophilic additions to the formyl group, oxidation of the aldehyde, and transformations involving the ester.

Density Functional Theory (DFT) is a widely used method for these investigations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net Such calculations can provide detailed insights into the energy changes that occur as reactants are converted into products.

Table 1: Illustrative Energetic and Kinetic Parameters for a Hypothetical Reaction of this compound

This table presents hypothetical data for a nucleophilic addition to the formyl group of this compound, as would be determined by DFT calculations.

| Parameter | Value (Illustrative) | Description |

| ΔE‡ (Activation Energy) | 15.2 kcal/mol | The energy barrier that must be overcome for the reaction to occur. A higher value indicates a slower reaction. |

| ΔH‡ (Enthalpy of Activation) | 14.8 kcal/mol | The change in enthalpy in forming the transition state from the reactants. |

| ΔS‡ (Entropy of Activation) | -25.3 cal/mol·K | The change in entropy in forming the transition state. A negative value suggests a more ordered transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) | 22.3 kcal/mol | The overall free energy barrier for the reaction, which determines the reaction rate. |

| k (Rate Constant) at 298 K | 1.2 x 10-4 s-1 | The calculated rate constant for the reaction at room temperature, derived from the Gibbs free energy of activation. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies on reaction mechanisms.

The investigation of kinetic parameters through computational methods can also involve studying the effect of different solvents, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). Furthermore, kinetic isotope effect studies, for instance by replacing the aldehydic hydrogen with deuterium, can be computationally modeled to provide deeper insights into the reaction mechanism, particularly the bond-breaking and bond-forming steps at the transition state.

Advanced Computational Methods

Beyond static calculations of energetic profiles, more advanced computational techniques can be employed to understand the dynamic behavior of this compound and to develop predictive models for its reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the flexibility of the ethyl ester group and the rotational freedom around the bonds connecting the substituents to the benzene ring.

These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, such as in a solvent or interacting with a biological macromolecule. The interactions of the molecule with its environment, including hydrogen bonding and van der Waals forces, can be analyzed in detail. Such simulations can be crucial in contexts like drug design, where understanding the interaction of a small molecule with a protein's active site is essential. nih.govresearchgate.netmdpi.com

Table 2: Representative Intermolecular Interaction Energies from a Hypothetical MD Simulation of this compound in Water

This table illustrates the kind of data that can be extracted from MD simulations to quantify the interactions between the solute and solvent molecules.

| Interaction Type | Average Energy (kcal/mol) | Key Functional Groups Involved |

| Electrostatic | -12.5 | Formyl oxygen, Ester carbonyl oxygen |

| Van der Waals | -8.2 | Aromatic ring, Ethyl group |

| Total Interaction Energy | -20.7 | Entire molecule with surrounding water |

Note: The data presented here is for illustrative purposes and represents the type of quantitative information that can be obtained from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (focused on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For a class of compounds like substituted benzaldehydes, QSAR studies can be used to predict their reactivity in various chemical transformations. researchgate.netresearchgate.net

The first step in developing a QSAR model is to calculate a set of molecular descriptors that numerically represent the chemical structure. For chemical reactivity, these descriptors often include electronic, steric, and thermodynamic properties.

Table 3: Selected QSAR Descriptors Relevant to the Chemical Reactivity of this compound

This table provides examples of QSAR descriptors that would be calculated to build a predictive model for the reactivity of this compound and related compounds.

| Descriptor Type | Descriptor Name | Illustrative Value | Relevance to Chemical Reactivity |

| Electronic | HOMO Energy | -6.8 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons (electrophilicity). | |

| Dipole Moment | 3.5 D | Influences electrostatic interactions and solubility. | |

| Steric | Molecular Volume | 180 ų | Represents the size of the molecule, which can affect accessibility to a reaction center. |

| Surface Area | 200 Ų | Related to the extent of intermolecular interactions. | |

| Thermodynamic | LogP | 2.8 | The logarithm of the octanol-water partition coefficient, which is related to hydrophobicity and can influence reaction rates in different phases. |

Note: The values in this table are hypothetical and serve as examples of descriptors used in QSAR studies.

Once a set of descriptors is calculated for a series of related compounds with known reactivity data, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model. nih.gov Such a model could then be used to predict the reactivity of new, untested compounds, including other derivatives of this compound. These predictive models are valuable for screening large numbers of compounds and for designing molecules with desired reactivity profiles.

Applications of Ethyl 5 Bromo 2 Formylbenzoate in Organic Synthesis

Precursor in Heterocyclic Chemistry

The strategic placement of the formyl and ester groups in an ortho orientation makes ethyl 5-bromo-2-formylbenzoate an ideal precursor for the synthesis of various fused heterocyclic systems. The bromine atom further enhances its synthetic value, allowing for the introduction of additional diversity through cross-coupling reactions.

Synthesis of Fused Heterocycles (e.g., Phthalides, Isoindolinones, Benzofurans, Thiazoles, Quinoline-based Systems)

Phthalides: The synthesis of 3-substituted phthalides can be achieved through a one-pot cascade reaction of 2-formylbenzoic acid (derivable from ethyl 2-formylbenzoate) with β-keto acids. This reaction proceeds via an initial aldol condensation followed by cyclization and decarboxylation. A notable feature of this method is its efficiency and the ability to employ a broad range of β-keto acids to generate a library of 3-substituted phthalides with varying substituents. Furthermore, a catalytic asymmetric synthesis of 3-aryl phthalides has been developed through a sequential asymmetric arylation–lactonization reaction of 2-formylbenzoates. This process utilizes a chiral amino naphthol ligand to induce enantioselectivity in the initial arylation of the aldehyde, which is then followed by a spontaneous lactonization to yield the chiral phthalide.

Isoindolinones: this compound is a key starting material for the construction of the isoindolinone core, a prevalent scaffold in medicinal chemistry. In a typical approach, the formyl group can react with a primary amine to form an imine intermediate. Subsequent intramolecular cyclization involving the ester group leads to the formation of the isoindolinone ring. The bromine atom can be retained for further functionalization or can be involved in subsequent transformations. For instance, functionalized isoindolinones can be accessed in high yields via a three-component reaction of 2-formylbenzoic acid, primary amines, and potassium cyanide in methanol, which proceeds through a Strecker-type synthesis.

Benzofurans: While direct synthesis from this compound is less common, its derivatives can be employed in the construction of benzofuran rings. For example, a related compound, 2-(4-bromo-2-formylphenoxy)hexanoic acid, undergoes cyclization to form a 5-bromo-2-butyl-benzofuran derivative. This suggests that modification of the formyl group of this compound to introduce an appropriate side chain could facilitate an intramolecular cyclization to furnish the benzofuran skeleton. General methods for benzofuran synthesis often involve the reaction of salicylaldehydes with various reagents, highlighting the potential of ortho-formyl-substituted phenols in this context.

Thiazoles: The synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. While not a direct application of the intact this compound, the formyl group can be a precursor to a halomethyl group, which can then participate in the Hantzsch reaction. For instance, bromination of a methyl group at the 2-position of a related aromatic compound, followed by reaction with a thioamide, is a common route to thiazoles.

Quinoline-based Systems: The synthesis of quinoline derivatives often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or related reactions. The formyl group of this compound can serve as a carbonyl component in such condensations. For example, reaction with an aniline derivative containing an active methylene (B1212753) group can lead to a Knoevenagel condensation, followed by cyclization to form the quinoline ring system. The bromo substituent and the ester group offer further opportunities for diversification of the resulting quinoline scaffold.

Table 1: Synthesis of Fused Heterocycles from this compound and its Derivatives

| Heterocycle | Synthetic Approach | Key Intermediates |

| Phthalides | One-pot cascade with β-keto acids | Aldol adduct |

| Asymmetric arylation-lactonization | Chiral alcohol | |

| Isoindolinones | Reaction with primary amines | Imine |

| Three-component Strecker synthesis | α-Aminonitrile | |

| Benzofurans | Cyclization of derivatized precursors | Phenoxyacetic acid derivative |

| Thiazoles | Hantzsch synthesis from derivatized precursor | α-Haloketone |

| Quinolines | Condensation with activated anilines | Knoevenagel adduct |

Construction of Spiro and Polycyclic Scaffolds

The bifunctional nature of this compound also lends itself to the construction of more complex spiro and polycyclic systems. The aldehyde and ester functionalities can participate in reactions that form two new rings simultaneously or in a stepwise fashion.

For instance, a reaction with a cyclic ketone containing an adjacent active methylene group could initiate an aldol condensation at the formyl group, followed by an intramolecular cyclization involving the ester to form a spirocyclic lactone. While specific examples starting from this compound are not abundant in the literature, the general principle of utilizing ortho-formyl benzoates in the synthesis of spiro compounds is established.

The synthesis of polycyclic scaffolds can be envisioned through Diels-Alder reactions where a diene is generated in situ from a derivative of this compound. The resulting cycloadduct could then undergo further transformations to yield complex polycyclic aromatic or partially saturated systems.

Role in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity, and this compound is an excellent substrate for such reactions. The presence of the aldehyde, ester, and bromo groups allows for the participation in various MCRs, leading to the one-pot synthesis of complex molecules.

One of the most notable applications is in Ugi-type MCRs. The reaction of 2-formylbenzoic acid (derived from the ethyl ester), an amine, an isocyanide, and a fourth component can lead to the formation of highly functionalized isoindolinone derivatives. These reactions are highly convergent and allow for the introduction of multiple points of diversity in a single step, making them ideal for the construction of chemical libraries for drug discovery. For example, a three-component reaction between 2-formylbenzoic acid, a diamine, and an isocyanide can yield complex tetrahydrodiisoindoloquinoxalinecarboxamides.

The ability to generate diverse libraries of complex molecules efficiently underscores the importance of this compound as a building block in modern synthetic and medicinal chemistry.

Building Block for Complex Aromatic Systems

Beyond its use in forming heterocyclic rings, this compound is a valuable building block for the synthesis of highly substituted and complex aromatic compounds. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

Preparation of Highly Substituted Benzoic Acid and Benzoate (B1203000) Derivatives

The bromo substituent on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups at the 5-position of the benzoate ring.

For example, a Suzuki coupling with an arylboronic acid would yield a biphenyl derivative, while a Heck coupling with an alkene would introduce a vinyl substituent. Subsequent modification of the formyl and ester groups can then lead to a diverse array of highly substituted benzoic acid and benzoate derivatives. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups, further expanding the synthetic possibilities.

Table 2: Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Biphenyl derivative |

| Heck Coupling | Alkene | Styrenyl derivative |

| Sonogashira Coupling | Terminal alkyne | Phenylacetylene derivative |

| Buchwald-Hartwig Amination | Amine | N-Aryl derivative |

Synthesis of Chiral Compounds and Asymmetric Transformations utilizing the Formyl Group

The formyl group of this compound is a key functional group for the introduction of chirality into the molecule. Asymmetric transformations of the aldehyde can lead to the synthesis of enantioenriched compounds.

Asymmetric addition of organometallic reagents to the formyl group, catalyzed by a chiral ligand, can produce chiral secondary alcohols. These alcohols can then be further transformed, for instance, by intramolecular cyclization with the ester group to form chiral phthalides. As mentioned earlier, the catalytic asymmetric arylation of 2-formylbenzoates is a powerful method for the synthesis of chiral 3-arylphthalides.

Furthermore, the formyl group can be converted into a chiral center through asymmetric reduction or by its participation in asymmetric aldol or Mannich reactions. These transformations open up avenues to a wide range of chiral building blocks and target molecules. The development of enzyme-catalyzed dynamic kinetic resolution strategies for 2-formylbenzoic acids has also provided an efficient route to asymmetric synthesis of phthalidyl esters with high enantiomeric purities.

Intermediate in the Synthesis of Specialty Organic Chemicals

The strategic placement of the reactive sites on this compound allows it to serve as a linchpin molecule. Chemists can perform sequential reactions, modifying one functional group while leaving the others intact for subsequent transformations. For instance, the bromine atom is a handle for carbon-carbon bond formation via cross-coupling reactions, while the aldehyde is a gateway for introducing diverse substituents through condensation or reductive amination reactions. This versatility is paramount in creating specialty chemicals with tailored properties.

Advanced chemical building blocks are molecules that serve as foundational units for constructing more complex and often biologically active or materially useful compounds. lifechemicals.comcymitquimica.com They typically possess multiple functional groups that allow for the systematic assembly of target molecules. this compound, and its closely related analog mthis compound, are excellent starting materials for generating such building blocks due to their inherent trifunctional nature. chem47.combldpharm.com

The reactivity of the functional groups can be harnessed to create a wide array of more complex intermediates. The aldehyde group can participate in a variety of classic organic reactions, while the aryl bromide is ideal for modern cross-coupling chemistry.

Table 1: Synthetic Transformations of this compound for Building Block Synthesis

| Functional Group | Reaction Type | Potential Products/Subsequent Building Blocks |

| Formyl (Aldehyde) | Wittig Reaction | Substituted styrenes, stilbenes |

| Aldol Condensation | α,β-Unsaturated carbonyl compounds | |

| Reductive Amination | Secondary and tertiary amines, N-heterocycles | |

| Knoevenagel Condensation | Dienes, functionalized acrylic esters | |

| Aryl Bromide | Suzuki Coupling | Bi-aryl compounds, substituted benzoates |

| Sonogashira Coupling | Aryl-alkynes, precursors to conjugated systems | |

| Heck Coupling | Cinnamic acid derivatives | |

| Buchwald-Hartwig Amination | N-Aryl amines and derivatives | |

| Ethyl Ester | Hydrolysis | Carboxylic acids |

| Amidation | Benzamides |

Research demonstrates that the ortho-formylbenzoate moiety is a valuable precursor for synthesizing various heterocyclic systems, which are themselves critical building blocks in medicinal chemistry and materials science. researchgate.net By first performing a palladium-catalyzed cross-coupling reaction at the bromine site and then inducing a cyclization reaction involving the aldehyde and ester groups, chemists can efficiently construct complex polycyclic molecules. This sequential reaction strategy underscores the compound's utility as a precursor for advanced, highly functionalized molecular scaffolds.

In materials chemistry, the precise arrangement of atoms and functional groups dictates the bulk properties of a material, such as its electronic, optical, or thermal characteristics. This compound serves as a key starting material for precursors used in the synthesis of functional organic materials.

The ability to undergo Sonogashira or Suzuki coupling at the bromine position allows for the extension of π-conjugated systems. This is a fundamental strategy for creating organic semiconductors, dyes, and components for organic light-emitting diodes (OLEDs). The formyl group can be used to introduce other functional units or to lock the molecule into a rigid conformation through cyclization reactions, which is often desirable for optimizing material performance.

For example, derivatives of this compound can be used to synthesize precursors for ligands in metal-organic frameworks (MOFs). The carboxylic acid (obtained after ester hydrolysis) and another donor group (synthesized from the formyl and bromo moieties) can coordinate to metal ions, forming porous, crystalline structures with applications in gas storage and catalysis.

Furthermore, the construction of functional molecules like molecular sensors or probes often relies on the synthesis of tailored fluorescent cores. The reaction of the formyl group with specific reagents can lead to the formation of Schiff bases or other condensation products that exhibit unique photophysical properties. The aryl bromide allows for the attachment of this core to other molecular units, such as a receptor for a specific analyte.

Table 2: Examples of Functional Molecules/Precursors Derived from this compound Analogs

| Target Molecule Type | Key Synthetic Step(s) | Application Area |

| Substituted Isoquinolines | Sonogashira coupling followed by intramolecular cyclization | Pharmaceuticals, Functional Dyes |

| Bi-aryl Ligands | Suzuki coupling followed by conversion of the formyl group | Catalysis, MOFs |

| Conjugated Oligomers | Repetitive cross-coupling reactions (e.g., Suzuki, Stille) | Organic Electronics |

| Schiff Base Complexes | Condensation of the formyl group with a primary amine | Molecular Sensors, Catalysis |

The strategic combination of an electrophilic aldehyde and a versatile aryl bromide handle within a single, stable molecule makes this compound a powerful tool for synthetic chemists aiming to construct novel and complex functional molecules for a wide range of applications in materials science and beyond.

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 5-bromo-2-formylbenzoate?

The synthesis typically involves coupling reactions or esterification. For example, a protocol adapted from benzofuran derivatives uses:

- Reagents : 5-bromo-2-hydroxybenzaldehyde, ethyl chloroacetate, K₂CO₃.

- Conditions : DMF solvent, 92–94°C, 4 hours under stirring.

- Workup : Ice-water quenching, filtration, and recrystallization in methanol for purification . Yield optimization requires careful control of reaction time and stoichiometry, as excess acid or heat can degrade the aldehyde group.

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm the ester (δ ~4.3 ppm for -OCH₂CH₃), aldehyde (δ ~10 ppm), and bromine-induced deshielding in aromatic protons.

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.